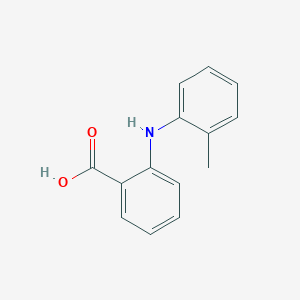

N-(2-Methylphenyl)anthranilic acid

概要

説明

N-(2-Methylphenyl)anthranilic acid (CAS RN: Not explicitly provided; structure: 2-amino-N-(2-methylphenyl)benzoic acid) is an anthranilic acid derivative synthesized via copper-catalyzed amination of 2-chlorobenzoic acid and 2-methylaniline (). It crystallizes in a dimeric form due to hydrogen bonding between carboxylic acid groups, adopting either cis- or trans-isomeric configurations. The dihedral angle between the 2-methylphenyl group and the anthranilic acid ring is 49.1°, influencing its molecular packing and solubility ().

準備方法

Copper-Catalyzed Amination of 2-Chlorobenzoic Acid

Reaction Mechanism and Catalytic Systems

The copper-mediated Ullmann-type coupling reaction between 2-chlorobenzoic acid (1 ) and 2-methylaniline (2 ) is a widely adopted route for synthesizing N-(2-methylphenyl)anthranilic acid (3 ). This method leverages the nucleophilic aromatic substitution (SNAr) mechanism, where copper catalysts facilitate the displacement of the chlorine atom by the amine group.

Initial studies employed CuI (10 mol%) in 2-ethoxyethanol with potassium carbonate as the base, yielding 3 in 52% after 24 hours at 110°C . Subsequent optimization revealed that combining Cu (5 mol%) and Cu2O (5 mol%) increased the yield to 76% under identical conditions, likely due to synergistic redox cycling between Cu⁰ and Cu⁺ species .

Table 1: Catalyst Screening for Amination of 2-Chlorobenzoic Acid

| Catalyst System | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI (10 mol%) | K₂CO₃ | 2-ethoxyethanol | 24 | 52 |

| Cu (5 mol%) + Cu₂O (5 mol%) | K₂CO₃ | 2-ethoxyethanol | 24 | 76 |

| Cu₂O (10 mol%) | K₂CO₃ | 2-ethoxyethanol | 5 | 71 |

Solvent and Temperature Effects

Polar aprotic solvents like 2-ethoxyethanol enhance reaction efficiency by stabilizing the copper-amine complex. Elevated temperatures (110–120°C) are critical for overcoming the activation energy of the SNAr process. Prolonged reaction times (>20 hours) marginally improve yields, but excessive heating promotes decarboxylation side reactions .

Hydrolysis of Heterocyclic Precursors

Quinazoline and Isatoic Anhydride Derivatives

Patent literature describes an alternative route involving the hydrolysis of 2-chloro-4-pyrrolidinoquinazoline (4 ) under alkaline conditions. Treating 4 with sodium hydroxide in aqueous ethanol at 80–150°C generates 3 via cleavage of the quinazoline ring . This method requires careful pH control to prevent over-hydrolysis to anthranilic acid.

A second approach involves the hydrolysis of N-(2-methylphenyl)isatoic anhydride (5 ) using hydrochloric acid in diethylene glycol dimethyl ether. Refluxing 5 with 6N HCl for 1 hour yields 3 in 68% after crystallization from aqueous ethanol .

Table 2: Hydrolysis Conditions for Key Intermediates

| Intermediate | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-4-pyrrolidinoquinazoline | NaOH | H₂O/EtOH | 80–150 | 65 |

| N-(2-methylphenyl)isatoic anhydride | HCl | Diethylene glycol dimethyl ether | 100–120 | 68 |

Oxidative Rearrangement Pathways

Oxidation of N-(2-methylphenyl)-1,2-dihydro-4H-3,1-benzoxazine (6 ) with potassium permanganate in pyridine/water selectively forms 3 by cleaving the oxazine ring. This method, though less common, avoids halogenated starting materials but requires stringent temperature control (35–40°C) to prevent over-oxidation .

Comparative Analysis of Synthetic Routes

Yield and Scalability

The copper-catalyzed method offers superior yields (76%) and scalability, making it preferable for industrial applications. In contrast, hydrolysis routes suffer from multi-step syntheses of precursors, though they provide access to structurally diverse analogs.

Optimization Strategies

Catalyst Loading and Ratios

A Cu/Cu₂O molar ratio of 1:1 maximizes yield by balancing oxidative addition (Cu⁰) and reductive elimination (Cu⁺) steps . Exceeding 10 mol% total copper leads to colloidal aggregation, reducing catalytic activity.

Solvent Engineering

Replacing 2-ethoxyethanol with dimethylformamide (DMF) in hydrolysis routes improves intermediate solubility but risks carbamate byproduct formation .

化学反応の分析

Reaction Conditions and Yields

The reaction conditions were optimized to achieve high yields of N-(2-Methylphenyl)anthranilic acid. The following table summarizes various experimental conditions and their corresponding yields:

| Entry | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | CuI (4%) | 24 | 55 |

| 2 | Cu₂O (4%) | 24 | 56 |

| 3 | Cu (9%) | 24 | 55 |

| 4 | Cu (9%), CuI (4%) | 24 | 51 |

| 5 | Cu (9%), Cu₂O (4%) | 24 | 76 |

| 6 | Cu (12%), Cu₂O (4%) | 5 | 66 |

| 7 | Cu (9%), Cu₂O (4%) | 5 | 71 |

The optimal yield of this compound was achieved using a combination of Cu and Cu₂O, with yields reaching up to 90% when diethylene glycol was used as a solvent .

Chemical Reactions Involving this compound

This compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Amination Reactions

Amination reactions are critical for modifying the structure of anthranilic acids. The copper-catalyzed C-N bond formation has been extensively studied, allowing for the introduction of diverse amine substituents onto the anthranilic acid framework.

Formation of Derivatives

This compound can also serve as a precursor for synthesizing other derivatives through:

-

Bromination : Can yield dibromo derivatives.

-

Esterification : Treatment with alcohols can produce esters.

-

Cyclization : Reacting with isocyanates or isothiocyanates can lead to cyclic compounds.

Biological Activity

Research has indicated that derivatives of this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell growth by targeting specific cellular pathways .

科学的研究の応用

Medicinal Chemistry

1.1 Anti-inflammatory Properties

N-(2-Methylphenyl)anthranilic acid is recognized for its anti-inflammatory effects. It is structurally related to other anthranilic acid derivatives, which have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. A study highlighted the synthesis of various anthranilic acid derivatives and their biological activities, confirming that compounds like this compound exhibit significant anti-inflammatory effects through COX inhibition .

1.2 Analgesic and Antipyretic Effects

The compound has also been investigated for its analgesic and antipyretic properties. In experimental models, it demonstrated efficacy comparable to established analgesics, suggesting potential as a therapeutic agent for pain management .

1.3 Antiallergic Activity

Research indicates that this compound can act as an antiallergic agent. Its mechanism involves the inhibition of histamine release from mast cells, which is crucial in allergic reactions. This property positions it as a candidate for developing new antihistamines .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving anthranilic acid derivatives. The synthesis often employs methods such as amination or acylation to introduce the methyl group at the ortho position of the phenyl ring .

Table 1: Synthesis Methods for this compound

Material Science Applications

3.1 Polymer Chemistry

this compound has been utilized in polymer chemistry for synthesizing polyamide resins. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications .

3.2 Chelating Agents

The compound exhibits chelating properties, allowing it to form stable complexes with metal ions. This characteristic is valuable in applications such as catalysis and environmental remediation, where metal ion removal is necessary .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan injection, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Case Study 2: Synthesis of Metal Complexes

Research into the synthesis of metal complexes using this compound revealed that these complexes exhibited enhanced biological activity compared to their non-complexed counterparts, indicating potential for drug development .

作用機序

α-ヘキサクロロシクロヘキサンは、主に中枢神経系との相互作用を通じてその効果を発揮します。 脳におけるγ-アミノ酪酸(GABA)媒介塩化物イオン取り込みを阻害することが示されており、けいれんなどの神経学的影響につながります {_svg_5}。 この機構は、その毒性作用の主要な役割を果たすと考えられています。

6. 類似の化合物との比較

α-ヘキサクロロシクロヘキサンは、ヘキサクロロシクロヘキサンのいくつかの異性体の1つです。 他の類似の化合物には、次のものがあります。

β-ヘキサクロロシクロヘキサン: 中枢神経系に抑制的に作用し、環境と健康上の懸念から段階的に廃止されています.

γ-ヘキサクロロシクロヘキサン(リンデン): 広く殺虫剤として使用されており、強力な殺虫効果で知られています.

δ-ヘキサクロロシクロヘキサン: 明確な化学的特性と毒性効果を持つ別の異性体.

α-ヘキサクロロシクロヘキサンは、塩素原子の特定の配置とその結果生じる化学的および毒性学的特性により、ユニークです。

類似化合物との比較

Anthranilic acid derivatives exhibit diverse bioactivities depending on substituent groups and their positions on the aromatic rings. Below is a systematic comparison:

Structural and Functional Group Variations

Substituent Position Effects

- Electron-Withdrawing Groups (e.g., -CF3, -NO2): Para-substituted derivatives (e.g., N-(4-trifluoromethylphenyl)anthranilic acid) show superior CaCC blockade (IC50 = 6.0 μM) compared to meta (flufenamic acid, IC50 = 35.4 μM) or ortho isomers (N-(2-trifluoromethylphenyl)anthranilic acid, IC50 = 29.5 μM) . Nitro group position: N-(4-nitrophenyl)anthranilic acid (IC50 = 17.8 μM) outperforms ortho (IC50 > 200 μM) and meta (IC50 = 32.1 μM) isomers in CaCC inhibition .

- Electron-Donating Groups (e.g., -CH3, -OCH3): Methyl groups (e.g., this compound) confer moderate CaCC blockade (IC50 = 55.3 μM), weaker than CF3 derivatives . Methoxy groups in 3,4-DAA enhance anti-inflammatory activity via immunomodulation, likely due to increased steric bulk and polarity .

Pharmacological Profiles

Anti-Inflammatory Activity:

- Ion Channel Modulation: Anthranilic acid derivatives with para-substituted electron-withdrawing groups (e.g., -CF3, -NO2) are potent CaCC blockers, useful in treating cystic fibrosis or hypertension .

- Metabolic Stability: Chlorinated derivatives (e.g., tolfenamic acid) undergo hepatic hydroxylation and glucuronidation, increasing metabolic complexity vs. non-halogenated analogs .

生物活性

N-(2-Methylphenyl)anthranilic acid, a derivative of anthranilic acid, has garnered attention due to its diverse biological activities. This compound is part of a larger class of anthranilic acid derivatives that have been explored for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is synthesized through a copper-catalyzed amination reaction involving 2-chlorobenzoic acid and 2-methylaniline. The reaction conditions have been optimized to achieve moderate to high yields, indicating the feasibility of producing this compound for further biological testing .

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of anthranilic acid derivatives, including this compound. For instance, compounds derived from anthranilic acid have been shown to inhibit the growth of various cancer cell lines:

- Cell Lines Tested : A549 (lung carcinoma), Jurkat (T lymphocyte), and HepG-2 (liver carcinoma).

- IC50 Values : Complexes derived from anthranilic acid exhibited IC50 values ranging from 1.22 µM to 7.09 µM against these cell lines .

The mechanism of action is believed to involve DNA binding affinity, which promotes apoptosis in cancer cells .

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method has been employed to assess its efficacy:

- Tested Bacteria : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

- Results : The compound showed promising antibacterial activity, with specific derivatives exhibiting up to 68.54% inhibition in bacterial growth .

3. Anti-inflammatory Activity

Research indicates that this compound derivatives possess anti-inflammatory properties as well. A study utilizing the carrageenan-induced rat paw edema model found that certain derivatives significantly inhibited inflammation:

- Inhibition Rate : Some compounds achieved an inhibition percentage of approximately 68%, suggesting strong anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural characteristics. The presence of electron-withdrawing groups on the phenyl ring enhances its cytotoxicity and antimicrobial efficacy:

| Compound | Substituent | Anticancer IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | -CH₃ | 1.22 (A549) | Significant against E. coli and S. aureus |

| N-(3-Nitrophenyl)anthranilic acid | -NO₂ | 0.95 (HepG-2) | Moderate activity |

| N-(4-Chlorophenyl)anthranilic acid | -Cl | 1.50 (Jurkat) | High activity |

This table illustrates the correlation between substituents on the phenyl ring and the resultant biological activities, emphasizing the importance of molecular modifications in enhancing therapeutic efficacy.

Study on Anticancer Properties

In a notable study, anthranilic acid derivatives were screened for their ability to inhibit pancreatic cancer cell growth. The top-performing compounds not only inhibited cell proliferation but also modulated key oncogenic pathways by decreasing c-Myc expression while increasing p21 levels . Such findings underscore the potential of this compound as a candidate for further development in cancer therapy.

Antimicrobial Efficacy Analysis

Another research effort focused on evaluating the antimicrobial properties of various anthranilic acid derivatives against Candida species. The study found that certain derivatives effectively disrupted fungal biofilms and exhibited significant antifungal activity, suggesting their potential application in treating fungal infections .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2-Methylphenyl)anthranilic acid derivatives?

Basic Research Question

Answer:

The synthesis of N-aryl anthranilic acids often involves copper-catalyzed amination of 2-chlorobenzoic acids with substituted anilines. For example, regioselective coupling of 2-chlorobenzoic acid with 2-methylaniline using a copper catalyst and organometallic base yields this compound with high efficiency (up to 99% yield) . Alternatively, iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines provides a complementary route, leveraging directing groups like 8-quinolinylamide to enhance selectivity .

Q. How do structural modifications influence the biological activity of this compound analogs?

Advanced Research Question

Answer:

Substituent position and electronic effects critically modulate bioactivity. For instance:

- Nitro substituents : N-(2-nitrophenyl)-anthranilic acid exhibits an IC50 of 17.8 µM against Ca2+-activated Cl⁻ channels, compared to 6.0 µM for the 4-nitro isomer, highlighting positional dependence .

- Fluorinated analogs : N-(4-fluorophenyl)-anthranilic acid shows enhanced anti-inflammatory activity (IC50 = 6.0 µM) compared to 2- or 3-fluoro derivatives (IC50 = 29.5–35.4 µM) .

- Trifluoromethyl groups : Flufenamic acid (N-(3-trifluoromethylphenyl)-anthranilic acid) demonstrates nanomolar antiproliferative activity in cancer models, attributed to improved metabolic stability and target affinity .

Table 1: IC50 Values for Substituted Anthranilic Acids

| Substituent Position | IC50 (µM) | Biological Target |

|---|---|---|

| 2-Nitro | 17.8 | Ca2+-activated Cl⁻ channels |

| 4-Nitro | 6.0 | Ca2+-activated Cl⁻ channels |

| 4-Fluoro | 6.0 | Anti-inflammatory activity |

Q. What experimental strategies are recommended for characterizing this compound derivatives?

Basic Research Question

Answer:

- Structural Analysis : X-ray crystallography and NMR (¹H, ¹³C, ¹⁵N) are critical. For example, N-(4-bromobenzoyl)-anthranilic acid was characterized via X-ray diffraction, revealing planar geometry stabilized by intramolecular hydrogen bonds .

- Spectroscopic Validation : IR spectroscopy identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1680 cm⁻¹), while DFT calculations (B3LYP/6-31G+) corroborate experimental vibrational frequencies .

- Chromatography : LC-MS/MS with QTOF detectors enables precise metabolite identification, as demonstrated for N-(2-formyl-3-chlorophenyl)-anthranilic acid .

Q. How can researchers optimize reaction conditions for Fischer indolisation of N-(α-ketoacyl)anthranilic acids?

Advanced Research Question

Answer:

Fischer indolisation of N-(α-ketoacyl)anthranilic acids to 2-(indol-2-carboxamido)benzoic acids requires:

- Solvent Selection : Acetic acid under reflux yields superior results (up to 85% yield) compared to acetonitrile or methanol .

- Catalyst Screening : Bismuth(III) nitrate pentahydrate enhances reaction rates in acetonitrile, but acid-free conditions in acetic acid minimize byproduct formation .

- Byproduct Mitigation : Hydrolysis of amide bonds in aqueous HCl/H2SO4 produces anthranilic acid (35% yield), necessitating strict anhydrous conditions .

Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound derivatives?

Advanced Research Question

Answer:

- Autoimmune Diseases : The experimental autoimmune encephalomyelitis (EAE) mouse model validated N-(3,4-dimethoxycinnamoyl)-anthranilic acid (3,4-DAA) as a suppressor of TH1 cytokines, reversing paralysis via IDO pathway modulation .

- Cancer : NCI-60 human tumor cell lines screen derivatives for antiproliferative activity. Pyridinyl ester analogs (e.g., Compound 25) show GI50 values <10⁻⁷ M in vitro, though in vivo efficacy in xenografts remains moderate .

- Neuroprotection : TRPM2 channel inhibition by N-(p-amylcinnamoyl)-anthranilic acid (ACA) in glyceryl trinitrate (GTN)-induced neurotoxicity models highlights utility in migraine and oxidative stress studies .

Q. How do electronic and steric effects impact the supramolecular architecture of N-aryl anthranilic acids?

Advanced Research Question

Answer:

Crystallographic studies reveal:

- Electron-Withdrawing Groups : Derivatives with halogens (e.g., Br, Cl) form trans-anti dimeric structures via carboxylic acid hydrogen bonds .

- Steric Hindrance : Bulky substituents (e.g., 2-tert-butylaniline) induce trans-syn conformations, disrupting planar stacking and altering solubility .

- Self-Doping : Copolymers of anthranilic acid and aniline exhibit conductivity variations (10⁻⁴–10⁻² S/cm) dependent on –COOH group protonation and HCl doping levels .

Q. What computational methods support the design of this compound-based therapeutics?

Basic Research Question

Answer:

- DFT Calculations : B3LYP/6-31G(d,p) optimizes molecular geometry and predicts vibrational spectra, aligning with experimental IR data (RMSD <10 cm⁻¹) .

- QSAR Modeling : Comparative molecular field analysis (CoMFA) of flufenamic acid analogs correlates trifluoromethyl positioning with COX-2 inhibition .

- Docking Studies : Molecular dynamics simulations identify TRPM2 channel binding pockets for ACA, guiding neuroprotective agent design .

特性

IUPAC Name |

2-(2-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEMHISTVIYWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168076 | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16610-44-9 | |

| Record name | N-(2-Methylphenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16610-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016610449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methylphenyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。